molecular formula C21H28FN3O2 B15113741 1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B15113741
M. Wt: 373.5 g/mol
InChI Key: OAILZOFENAQGEB-UHFFFAOYSA-N
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Description

1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperidine ring, a fluorobenzoyl group, and a but-2-yn-1-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorobenzoyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzoyl Group: This step involves the reaction of the piperidine derivative with a fluorobenzoyl chloride in the presence of a base to form the desired fluorobenzoyl-piperidine intermediate.

    Coupling with But-2-yn-1-yl Group: The final step involves the coupling of the fluorobenzoyl-piperidine intermediate with a but-2-yn-1-yl derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzoyl)piperidin-3-ylacetic acid: Shares the fluorobenzoyl-piperidine structure but differs in the acetic acid moiety.

    N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide: Contains a similar piperidine ring but with different substituents.

Uniqueness

1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H28FN3O2

Molecular Weight

373.5 g/mol

IUPAC Name

(3-fluorophenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone

InChI

InChI=1S/C21H28FN3O2/c1-23-12-14-24(15-13-23)9-2-3-16-27-20-7-10-25(11-8-20)21(26)18-5-4-6-19(22)17-18/h4-6,17,20H,7-16H2,1H3

InChI Key

OAILZOFENAQGEB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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